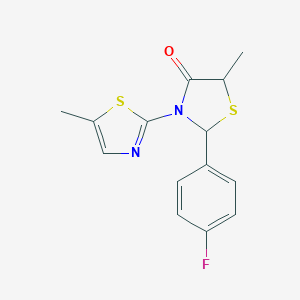
2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, also known as FMT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various biological processes. For example, 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In vitro studies have demonstrated that 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can inhibit the growth of cancer cells, reduce inflammation, and improve glucose uptake in insulin-resistant cells. In vivo studies have shown that 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can reduce tumor growth, improve insulin sensitivity, and protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is its versatility, as it can be easily modified to introduce different functional groups and improve its properties for specific applications. 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is also relatively stable and can be synthesized in large quantities, making it a useful tool for laboratory experiments. However, one of the limitations of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the study of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, including the development of new therapeutic agents based on its anti-inflammatory, anti-cancer, and anti-diabetic activities. 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one could also be used as a building block for the synthesis of novel materials with unique properties, such as optoelectronic devices and sensors. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a promising chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one and its applications in different fields.
合成法
2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be synthesized through a multi-step process that involves the condensation of 4-fluoroaniline and 2-aminothiazole to form a key intermediate, which is then reacted with 2-methyl-2-thiolpropanoic acid to yield the final product. The synthesis of 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.
科学的研究の応用
2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic activities, making it a promising candidate for the development of new therapeutic agents. In biochemistry, 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, 2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
特性
製品名 |
2-(4-Fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C14H13FN2OS2 |
分子量 |
308.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13FN2OS2/c1-8-7-16-14(19-8)17-12(18)9(2)20-13(17)10-3-5-11(15)6-4-10/h3-7,9,13H,1-2H3 |
InChIキー |
KIHDROLSTULVNE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=NC=C(S3)C |
正規SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=NC=C(S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)

![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)